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molecular formula C7H11N3O B8740967 2-Methoxy-4,6-dimethylpyrimidin-5-amine CAS No. 1173984-10-5

2-Methoxy-4,6-dimethylpyrimidin-5-amine

Cat. No. B8740967
M. Wt: 153.18 g/mol
InChI Key: VGNLULREMZSULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901141B2

Procedure details

To a solution of 2-methoxy-4,6-dimethyl-5-nitropyrimidine (3.37 g, 18.4 mmol) in tetrahydrofuran (80 mL) was added 10% palladium on carbon (50% wet, 330 mg), and the mixture was purged with hydrogen and stirred under balloon pressure hydrogen at room temperature for 4 hours. The catalyst was removed by filtration, and the filtrate was concentrated in vacuo to give the title compound as a pale yellow solid (2.82 g, 18.4 mmol, 100%).
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
330 mg
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[C:6]([N+:10]([O-])=O)=[C:5]([CH3:13])[N:4]=1>O1CCCC1.[Pd]>[CH3:1][O:2][C:3]1[N:4]=[C:5]([CH3:13])[C:6]([NH2:10])=[C:7]([CH3:9])[N:8]=1

Inputs

Step One
Name
Quantity
3.37 g
Type
reactant
Smiles
COC1=NC(=C(C(=N1)C)[N+](=O)[O-])C
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
330 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under balloon pressure hydrogen at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was purged with hydrogen
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=NC(=C(C(=N1)C)N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.4 mmol
AMOUNT: MASS 2.82 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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